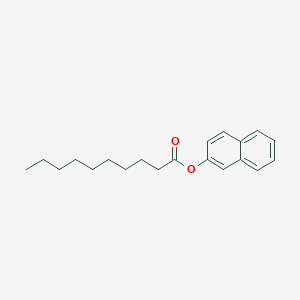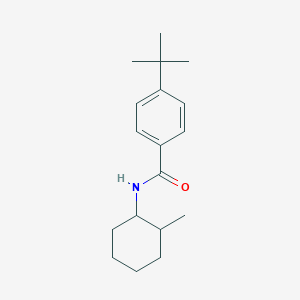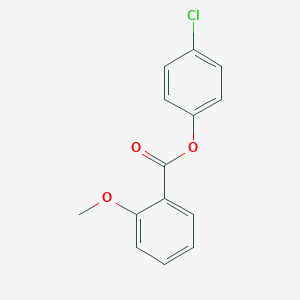
N-(2-sec-butylphenyl)-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-sec-butylphenyl)-4-chlorobenzenesulfonamide (known as NSC-741909) is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been studied for its potential use in cancer treatment.
Mécanisme D'action
The exact mechanism of action of NSC-741909 is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
NSC-741909 has been shown to have various biochemical and physiological effects on cancer cells. It has been found to decrease the expression of certain proteins involved in cell cycle regulation and increase the expression of proteins involved in apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
NSC-741909 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anti-cancer activity in vitro. However, its effectiveness in vivo has not been extensively studied, and its potential toxicity and side effects are not fully understood.
Orientations Futures
There are several future directions for research on NSC-741909. One potential avenue of investigation is to explore its effectiveness in combination with other anti-cancer agents. Another potential area of study is to investigate its potential use in the treatment of other diseases, such as autoimmune disorders or infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
NSC-741909 can be synthesized using a multi-step process involving the reaction of 2-sec-butylphenol with chlorosulfonic acid, followed by reaction with sodium hydroxide and 4-chlorobenzenesulfonyl chloride. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
NSC-741909 has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis (programmed cell death) in these cancer cells.
Propriétés
Formule moléculaire |
C16H18ClNO2S |
|---|---|
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
N-(2-butan-2-ylphenyl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-3-12(2)15-6-4-5-7-16(15)18-21(19,20)14-10-8-13(17)9-11-14/h4-12,18H,3H2,1-2H3 |
Clé InChI |
XHLFJIJKSHCBFO-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290944.png)
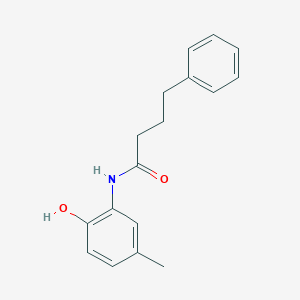
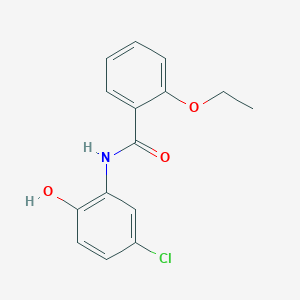
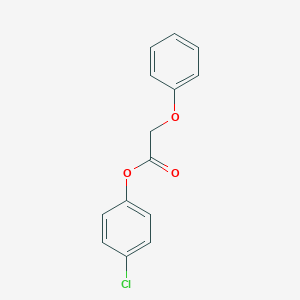
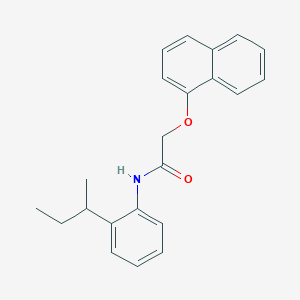

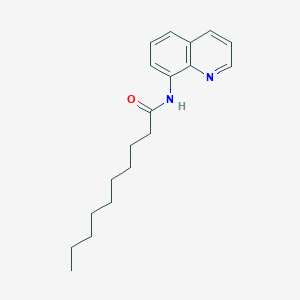
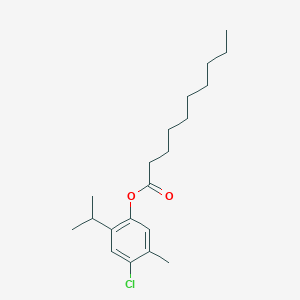
![N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)
